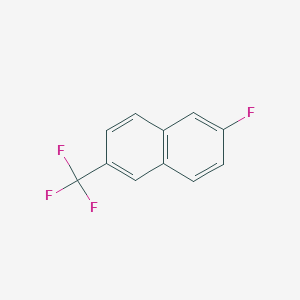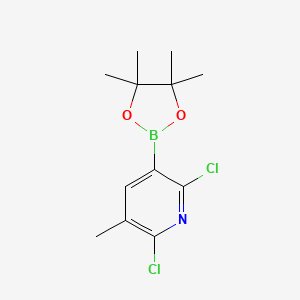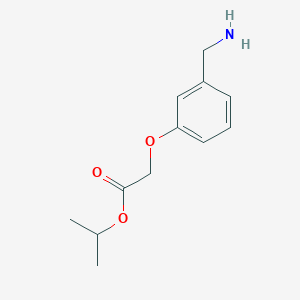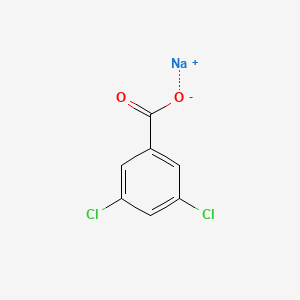
2-Bromo-3-(bromomethyl)-6-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(bromomethyl)-6-chloropyridine is a heterocyclic organic compound with the molecular formula C6H4Br2ClN It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)-6-chloropyridine typically involves the bromination of 3-(bromomethyl)-6-chloropyridine. One common method is to react 3-(bromomethyl)-6-chloropyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced into the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Bromo-3-(bromomethyl)-6-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-3-(bromomethyl)-6-chloropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial properties.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of pyridine derivatives with biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of 2-Bromo-3-(bromomethyl)-6-chloropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved would vary based on the biological system and the specific derivative being studied.
類似化合物との比較
Similar Compounds
2-Bromo-3-(bromomethyl)pyridine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
3-(Bromomethyl)-6-chloropyridine: Lacks one bromine atom, which can influence its chemical behavior and applications.
2-Chloro-3-(bromomethyl)-6-bromopyridine: Similar structure but with different halogen substitution patterns.
Uniqueness
2-Bromo-3-(bromomethyl)-6-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This combination of halogens can enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its specific substitution pattern also allows for selective reactions, making it valuable in the synthesis of complex organic molecules.
特性
分子式 |
C6H4Br2ClN |
|---|---|
分子量 |
285.36 g/mol |
IUPAC名 |
2-bromo-3-(bromomethyl)-6-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-4-1-2-5(9)10-6(4)8/h1-2H,3H2 |
InChIキー |
CMESLZFYFSNBDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1CBr)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)


![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)








